Cas no 852400-11-4 (5-(Piperidine-1-sulfonyl)pyridine-2-thiol)

5-(Piperidine-1-sulfonyl)pyridine-2-thiol 化学的及び物理的性質
名前と識別子
-
- 5-(PIPERIDIN-1-YLSULFONYL)PYRIDINE-2-THIOL
- DTXSID501247250
- 5-(piperidine-1-sulfonyl)pyridine-2-thiol
- AKOS027427163
- SR-01000065972
- Z85923439
- CHEMBL1561639
- 852400-11-4
- EN300-12774
- MLS002155638
- 5-(1-Piperidinylsulfonyl)-2(1H)-pyridinethione
- AB00731803-01
- SR-01000065972-1
- SMR001238160
- J-516384
- 5-piperidin-1-ylsulfonyl-1H-pyridine-2-thione
- CS-0232601
- HMS3057C12
- G36522
- 5-(piperidine-1-sulfonyl)-1H-pyridine-2-thione
- 5-(Piperidine-1-sulfonyl)pyridine-2-thiol
-
- MDL: MFCD06655491
- インチ: InChI=1S/C10H14N2O2S2/c13-16(14,12-6-2-1-3-7-12)9-4-5-10(15)11-8-9/h4-5,8H,1-3,6-7H2,(H,11,15)
- InChIKey: MNXQWRWGIOERRI-UHFFFAOYSA-N
- ほほえんだ: C1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)S
計算された属性
- せいみつぶんしりょう: 258.04967004g/mol
- どういたいしつりょう: 258.04967004g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 440
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 89.9Ų
5-(Piperidine-1-sulfonyl)pyridine-2-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12774-0.05g |
5-(piperidine-1-sulfonyl)pyridine-2-thiol |
852400-11-4 | 93% | 0.05g |
$64.0 | 2023-06-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1303271-250mg |
5-(Piperidine-1-sulfonyl)pyridine-2-thiol |
852400-11-4 | 95% | 250mg |
¥1791.00 | 2024-07-28 | |
Enamine | EN300-12774-0.1g |
5-(piperidine-1-sulfonyl)pyridine-2-thiol |
852400-11-4 | 93% | 0.1g |
$66.0 | 2023-06-21 | |
TRC | B450913-50mg |
5-(Piperidine-1-sulfonyl)pyridine-2-thiol |
852400-11-4 | 50mg |
$ 95.00 | 2022-06-07 | ||
Enamine | EN300-12774-0.25g |
5-(piperidine-1-sulfonyl)pyridine-2-thiol |
852400-11-4 | 93% | 0.25g |
$92.0 | 2023-06-21 | |
Enamine | EN300-12774-5.0g |
5-(piperidine-1-sulfonyl)pyridine-2-thiol |
852400-11-4 | 93% | 5g |
$743.0 | 2023-06-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1303271-5g |
5-(Piperidine-1-sulfonyl)pyridine-2-thiol |
852400-11-4 | 97% | 5g |
¥18718 | 2023-02-17 | |
Aaron | AR00G4J7-500mg |
5-(PIPERIDIN-1-YLSULFONYL)PYRIDINE-2-THIOL |
852400-11-4 | 95% | 500mg |
$266.00 | 2025-01-24 | |
A2B Chem LLC | AH51271-100mg |
5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol |
852400-11-4 | 93% | 100mg |
$105.00 | 2024-04-19 | |
Enamine | EN300-12774-50mg |
5-(piperidine-1-sulfonyl)pyridine-2-thiol |
852400-11-4 | 93.0% | 50mg |
$42.0 | 2023-10-01 |
5-(Piperidine-1-sulfonyl)pyridine-2-thiol 関連文献
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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5-(Piperidine-1-sulfonyl)pyridine-2-thiolに関する追加情報
Introduction to 5-(Piperidine-1-sulfonyl)pyridine-2-thiol (CAS No. 852400-11-4)
5-(Piperidine-1-sulfonyl)pyridine-2-thiol, identified by its Chemical Abstracts Service (CAS) number 852400-11-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic sulfonamides, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of both piperidine and pyridine rings linked by a sulfur atom, make it a promising candidate for further exploration in drug discovery and development.
The< strong>Piperidine-1-sulfonyl moiety in the molecular structure of 5-(Piperidine-1-sulfonyl)pyridine-2-thiol plays a crucial role in determining its chemical properties and biological interactions. Piperidine derivatives are well-documented for their ability to modulate various biological pathways, including enzyme inhibition and receptor binding. The sulfonamide group, on the other hand, is known for its strong hydrogen bonding capabilities, which enhance the compound's solubility and bioavailability. These characteristics make 5-(Piperidine-1-sulfonyl)pyridine-2-thiol a versatile scaffold for designing novel pharmacophores.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various therapeutic areas. Among these areas, oncology and neurology have seen particular interest due to the high unmet medical needs and the complexity of the underlying pathophysiology. The< strong>5-(Piperidine-1-sulfonyl)pyridine-2-thiol structure has been investigated for its potential as an inhibitor of kinases and other enzymes involved in cancer progression. Preclinical studies have demonstrated that derivatives of this compound can exhibit significant inhibitory activity against specific kinases, thereby offering a novel approach to cancer therapy.
Moreover, the< strong>5-(Piperidine-1-sulfonyl)pyridine-2-thiol scaffold has shown promise in the treatment of neurological disorders. The ability of piperidine derivatives to cross the blood-brain barrier makes them particularly attractive for developing central nervous system (CNS) drugs. Research indicates that this compound can interact with neurotransmitter receptors and ion channels, potentially leading to new treatments for conditions such as Alzheimer's disease and Parkinson's disease. The sulfur atom in the molecule also contributes to its ability to modulate redox-sensitive signaling pathways, which are implicated in various neurological conditions.
The synthesis of 5-(Piperidine-1-sulfonyl)pyridine-2-thiol involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed sulfonamide formations, have been employed to achieve high yields and purity. The optimization of these synthetic routes is crucial for producing sufficient quantities of the compound for both preclinical and clinical studies.
In terms of pharmacokinetic properties, 5-(Piperidine-1-sulfonyl)pyridine-2-thiol exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Animal models have shown that the compound has a reasonable half-life and can be effectively distributed throughout the body. Additionally, preliminary toxicology studies suggest that it is well-tolerated at therapeutic doses, although further extensive safety evaluations are necessary before human trials can commence.
The development of novel drug candidates often involves computational modeling and high-throughput screening (HTS) to identify lead compounds with optimal pharmacological properties. In the case of 5-(Piperidine-1-sulfonyl)pyridine-2-thiol, computational methods have been used to predict its binding affinity to target proteins and to design derivatives with enhanced activity or selectivity. These approaches have accelerated the drug discovery process by allowing researchers to prioritize compounds based on their predicted efficacy and safety profiles.
The future prospects for 5-(Piperidine-1-sulfonyl)pyridine-2-thiol are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating preclinical findings into clinical trials. As our understanding of disease mechanisms continues to evolve, compounds like 5-(Piperidine-1-sulfonyl)pyridine-2-thiol will play an increasingly important role in developing innovative treatments for a wide range of diseases.
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